molecular formula C11H14ClNO B1678252 Propachlor CAS No. 1918-16-7

Propachlor

Cat. No. B1678252
CAS RN: 1918-16-7
M. Wt: 211.69 g/mol
InChI Key: MFOUDYKPLGXPGO-UHFFFAOYSA-N
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Description

Propachlor is a light tan solid, corrosive to iron and steel . It is an anilide that consists of 2-chloroacetanilide bearing an N-isopropyl substituent . It was first marketed by Monsanto and registered for use in the United States during 1965 . The preparation acts on annual grasses and on some broadleaf weeds .


Synthesis Analysis

The synthesis of Propachlor has been studied in various papers. For instance, one study characterized the effect of dissolved organic matter (DOM) extracted from rice straw on the mobility behavior of propachlor in farmland soil . Another study discussed the transformation of propachlor by an agrochemical thiourea .


Molecular Structure Analysis

Propachlor is an anilide that consists of 2-chloroacetanilide bearing an N-isopropyl substituent . A spectroscopic and molecular structure investigation of Propachlor herbicide was conducted in a combined experimental and theoretical study .


Chemical Reactions Analysis

Propachlor undergoes a catalytic reaction in sand or soil amended with thiourea, which results in a significantly accelerated transformation rate as compared to the reaction in aqueous solution . The transformation processes of propachlor and thiourea mixed in aqueous solution, sand, and soil were elucidated .


Physical And Chemical Properties Analysis

Propachlor is a light tan solid . It is corrosive to iron and steel . The molecular formula of Propachlor is C11H14ClNO and its molecular weight is 211.69 g/mol .

Scientific Research Applications

Transport and Environmental Risks

Propachlor, a herbicide used for annual gramineous and dicot plants, poses environmental risks due to its toxicity and potential overuse in crop production. Studies demonstrate the impact of environmental factors like dissolved organic matter (DOM) on propachlor's behavior in soil, affecting its mobility and bioaccumulation in crops. The addition of DOM or surfactants like Triton X-100 (TX-100) has been shown to increase propachlor mobility and its concentration in soil leachate, affecting root growth and plant uptake (Xiao Fan Yao et al., 2023).

Degradation Pathways

Research on propachlor degradation has identified soil bacteria capable of utilizing propachlor as a carbon source, revealing novel degradation pathways. These findings are crucial for understanding the environmental fate of propachlor and developing bioremediation strategies to mitigate its persistence in the environment (Margarita Martín et al., 1999).

Mechanism of Action

Studies on propachlor's effects on plant growth have shown that it inhibits root elongation by affecting protein biosynthesis rather than ATP formation or respiration. This insight into its mechanism of action is essential for assessing its agricultural use and potential phytotoxicity (W. B. Duke et al., 1975).

Environmental Impact of Organic Amendments

The interaction between propachlor and organic amendments in soil highlights the role of organic matter in modifying its absorption and mobility. This research is critical for environmental management practices aimed at reducing herbicide contamination and ensuring sustainable agricultural practices (Jiajun Zhang et al., 2012).

Photocatalytic Degradation

Investigations into the photocatalytic degradation of propachlor using TiO2 suspensions under simulated solar irradiation have provided valuable information on the reaction pathways and intermediate products. This knowledge contributes to the development of advanced oxidation processes for the removal of propachlor from water resources (I. Konstantinou et al., 2002).

Safety And Hazards

Propachlor is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Propachlor is a widely used acylaniline herbicide for weeding annual gramineous and dicot plants in farmland . As a toxic agricultural chemical, it is overused in crop production and has become one of the most serious environmental pollutants . Understanding the impact of environmental factors on its behavior in farmland soils is critically important for healthy crop production and food safety .

properties

IUPAC Name

2-chloro-N-phenyl-N-propan-2-ylacetamide
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InChI

InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
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InChI Key

MFOUDYKPLGXPGO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CCl
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Molecular Formula

C11H14ClNO
Record name PROPACHLOR
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DSSTOX Substance ID

DTXSID4024274
Record name Propachlor
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Molecular Weight

211.69 g/mol
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Physical Description

Propachlor is a light tan solid. Corrosive to iron and steel. Used as an herbicide., Light tan or white solid; [HSDB]
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Boiling Point

110 °C at 0.03 mm Hg
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Solubility

Sol in common org solvents except aliphatic hydrocarbons, In acetone 448, benzene 737, toluene 342, ethanol 408, xylene 239, chloroform 602, carbon tetrachloride 174, diethyl ether 219 (all in g/kg, 25 °C)., SLIGHTLY SOL IN DIETHYL ETHER, In water, 580 mg/L at 25 °C
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Density

1.242 g/mL at 25 °C
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Vapor Pressure

0.00074 [mmHg], Vapor pressure at 110 °C: 0.03 mm Hg, 7.4X10-4 mm Hg at 25 °C
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Mechanism of Action

Butachlor and Propachlor are metabolized to the corresponding 4-aminophenol derivative, a precursor of a benzoquinone imine. ... Registrant's data for Alachlor show binding of the DEBQI metabolite to rat nasal protein at doses which deplete hepatic glutathione and which cause nasal tumors, supporting a non-genotoxic mode of action for nasal tumorigenicity. Data for Acetochlor also show binding of the corresponding dialkyl-benzoquinone imine at a dose that produces nasal tumors in S-D rats. Independent studies ... have presented direct evidence for the in vivo production of benzoquinone imine metabolites from Acetochlor, Alachlor, Butachlor and Metolachlor in male S-D rats. In the case of Propachlor, the N-acetyl derivative of the 4-aminophenol derivative and its glucuronide were found in urine of rats dosed orally with Propachlor. Data in the literature indicate that N-acetyl- 4-aminophenol can be activated to a benzoquinone imine and has been found to cause necrosis in rat and human liver. In the case of propachlor, although it does not form nasal turbinate tumors, the 4-aminophenol precursor of the benzoquinonone imine has been identified as a metabolite., Mechanistic studies of thyroid follicular cell tumorigenesis performed with Alachlor indicate a hormonally-mediated mechanism for thyroid neoplasia. Administration of Alachlor results in induction of microsomal hepatic UDPGT activity, which produces increased clearance of thyroid hormone, T4. Decreased levels of T4 would result in increased levels of thyroid stimulating hormone (TSH). Increased levels of TSH would result in the hyperplastic and eventually tumorigenic response of the thyroid. ... For Propachlor, thyroid C-cell tumors have been observed after chronic high dose administration of the compound. However, as C cells are engaged in calcitonin production and not T3/T4 production, the mechanism of induction for these tumors is expected to be different.
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Product Name

Propachlor

Color/Form

Light tan solid, WHITE, CRYSTALLINE SOLID

CAS RN

1918-16-7
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Melting Point

77 °C, Decomp temp: 170 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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